EINECS 236-453-8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

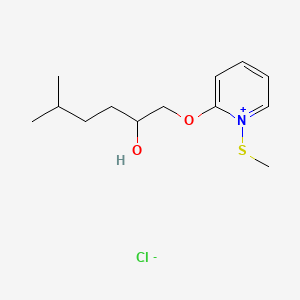

Tiprenolol hydrochloride: is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound is characterized by its chemical formula C13H21NO2S and a molar mass of 255.38 g·mol−1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tiprenolol hydrochloride involves several steps, starting from the reaction of 2-methylthiophenol with epichlorohydrin to form 1-(2-methylthiophenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield tiprenolol. The final step involves the conversion of tiprenolol to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods: Industrial production of tiprenolol hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The hydrochloride salt is typically crystallized from an aqueous solution to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Tiprenolol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the oxygen atoms, forming simpler derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Deoxygenated derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Tiprenolol hydrochloride is used as a reference compound in the study of beta-adrenergic receptor antagonists. It helps in understanding the structure-activity relationship of beta-blockers .

Biology: In biological research, tiprenolol hydrochloride is used to study the effects of beta-blockers on various physiological processes, including heart rate and blood pressure regulation .

Medicine: Clinically, tiprenolol hydrochloride is used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. It is also studied for its potential use in treating other conditions like anxiety and migraine .

Industry: In the pharmaceutical industry, tiprenolol hydrochloride is used in the formulation of medications for cardiovascular diseases. It is also used in the development of new beta-blockers with improved efficacy and safety profiles .

Mechanism of Action

Tiprenolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. By inhibiting these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiovascular functions .

Comparison with Similar Compounds

Propranolol: Another beta-blocker with similar uses but different pharmacokinetic properties.

Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.

Metoprolol: Similar to atenolol but with a shorter half-life.

Uniqueness: Tiprenolol hydrochloride is unique in its balance of beta-blocking and intrinsic sympathomimetic activities. It has a relatively less strong negative inotropic activity compared to other beta-blockers, making it suitable for patients with specific cardiovascular conditions .

Properties

CAS No. |

13379-87-8 |

|---|---|

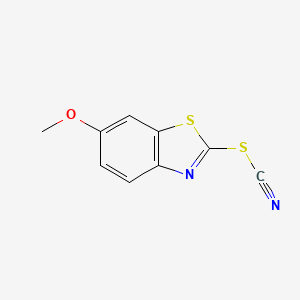

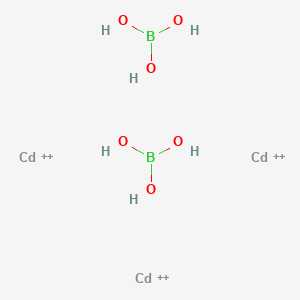

Molecular Formula |

C13H22ClNO2S |

Molecular Weight |

291.84 g/mol |

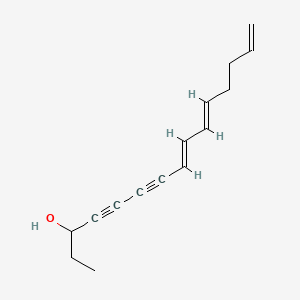

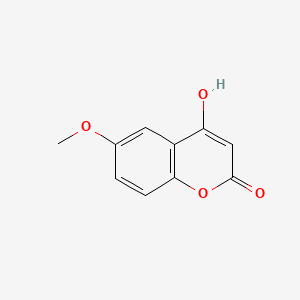

IUPAC Name |

1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C13H21NO2S.ClH/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H |

InChI Key |

PZWMMXHCUXTDQM-UHFFFAOYSA-N |

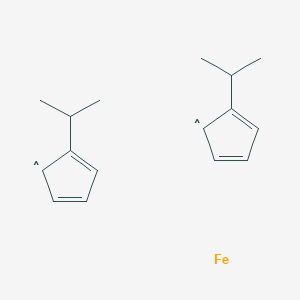

SMILES |

CC(C)CCC(COC1=CC=CC=[N+]1SC)O.[Cl-] |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1SC)O.Cl |

Synonyms |

[2-hydroxy-3-[2-(methylthio)phenoxy]propyl]isopropylammonium chloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,9R,10R,18R,20R,21R)-10,16,21,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2(15),3,5,12,16,23,26(30),27-nonaene-14,25-dione](/img/structure/B576486.png)

![1-[[4,6-Bis(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione](/img/structure/B576490.png)